molecular formula C14H14N6 B6533113 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 1511705-66-0

3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6533113
CAS No.: 1511705-66-0
M. Wt: 266.30 g/mol
InChI Key: LRWVJQABZPJNOC-UHFFFAOYSA-N
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Description

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyrimidine with 1-(4-cyanopyridin-3-yl)piperazine under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloropyrimidine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in acetonitrile under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of pyrimidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVJQABZPJNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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